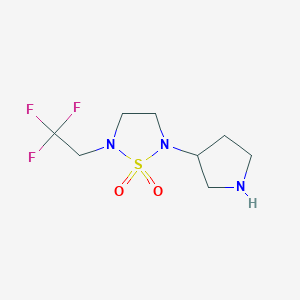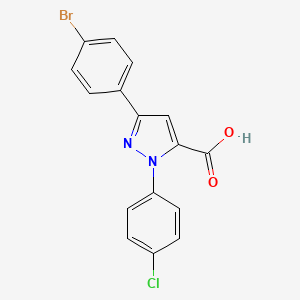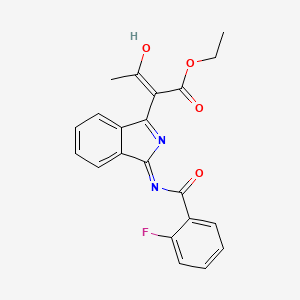
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzamido group and an isoindolylidene moiety, making it a subject of interest for researchers.
準備方法
The synthesis of (Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate typically involves multiple steps, starting with the preparation of the isoindole core. The synthetic route may include the following steps:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Fluorobenzamido Group: This step involves the reaction of the isoindole core with a fluorobenzoyl chloride in the presence of a base to form the fluorobenzamido derivative.
Formation of the Final Compound: The final step involves the reaction of the fluorobenzamido derivative with ethyl acetoacetate under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 2-(3-(2-chlorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate: This compound has a chlorobenzamido group instead of a fluorobenzamido group, which may result in different chemical and biological properties.
Ethyl 2-(3-(2-bromobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate:
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C21H17FN2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
ethyl (Z)-2-[3-(2-fluorobenzoyl)iminoisoindol-1-yl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C21H17FN2O4/c1-3-28-21(27)17(12(2)25)18-13-8-4-5-9-14(13)19(23-18)24-20(26)15-10-6-7-11-16(15)22/h4-11,25H,3H2,1-2H3/b17-12-,24-19? |
InChIキー |
WRNMNAVLAVIQCF-XKVLWOBQSA-N |
異性体SMILES |
CCOC(=O)/C(=C(/C)\O)/C1=NC(=NC(=O)C2=CC=CC=C2F)C3=CC=CC=C31 |
正規SMILES |
CCOC(=O)C(=C(C)O)C1=NC(=NC(=O)C2=CC=CC=C2F)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


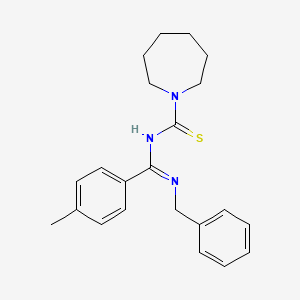
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
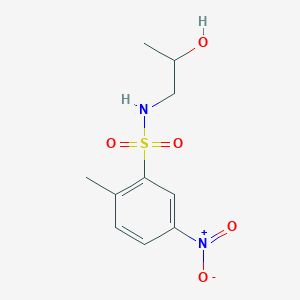
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
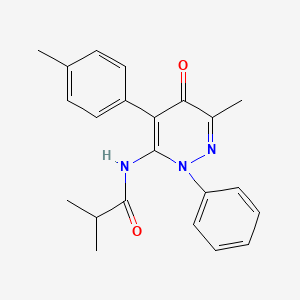
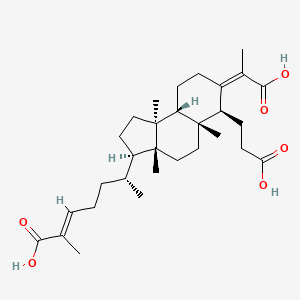

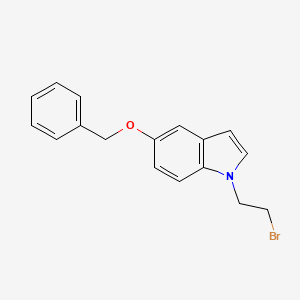


![1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)

